C9H17CaNO5

説明

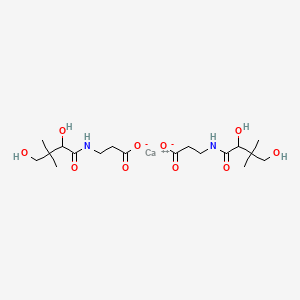

Chemical Identity and Structural Characteristics of Calcium Pantothenate, Racemic

Systematic Nomenclature and Molecular Formula

Calcium pantothenate, racemic, is systematically named calcium bis(3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate) . Its molecular formula is C₁₈H₃₂CaN₂O₁₀ , with a molecular weight of 476.536 g/mol . The compound is the calcium salt of pantothenic acid, featuring two pantothenate anions coordinated to a central calcium ion. The racemic form is distinguished by its CAS registry number 63409-48-3 , contrasting with the enantiopure D-form (137-08-6 ) and L-form (6381-62-0 ).

Table 1: Key Identifiers of Calcium Pantothenate, Racemic

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₃₂CaN₂O₁₀ | |

| CAS Number | 63409-48-3 | |

| IUPAC Name | Calcium bis(3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate) |

Racemic Composition: D- and L-Isomeric Configuration

Racemic calcium pantothenate consists of a 1:1 molar ratio of D-(R) and L-(S) enantiomers. The D-enantiomer exhibits a specific rotation of [α]D²⁵ = +28.5° (c = 5 in water), while the L-enantiomer shows [α]D²⁵ = -28.5° . The racemic mixture, however, displays no net optical rotation due to cancellation of opposing chiral activities.

Synthesis of the racemic form typically involves:

Crystallographic and Stereochemical Analysis

X-ray diffraction studies reveal that racemic calcium pantothenate crystallizes in the P21 21 21 space group (No. 19) with unit cell parameters a = 12.428 Å, b = 13.933 Å, c = 18.288 Å . The calcium ion adopts an octahedral coordination geometry , bonding to four oxygen atoms from two pantothenate anions and two water molecules.

Key Crystallographic Features:

- Hydrogen-bonding network : Stabilizes the crystal lattice via O–H···O interactions between hydroxyl groups (2.6–2.8 Å).

- Chiral centers : The C2 and C4 positions in each pantothenate anion define stereochemistry, with R and S configurations coexisting in the racemic lattice.

Infrared (IR) spectroscopy identifies characteristic bands:

Comparative Structural Features with Enantiopure Forms

Table 2: Structural Comparison of Racemic and Enantiopure Forms

| Property | Racemic Form | D-Enantiomer | L-Enantiomer |

|---|---|---|---|

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | P21 21 21 | P21 | P21 |

| Melting Point | 195–198°C (decomp.) | 200–203°C (decomp.) | 200–203°C (decomp.) |

| Solubility (H₂O) | 35 g/100 mL (20°C) | 40 g/100 mL (20°C) | 40 g/100 mL (20°C) |

| Hygroscopicity | Moderate | Low | Low |

Key Differences :

- Crystal packing : The racemic form lacks the helical hydrogen-bonding networks observed in enantiopure crystals, resulting in lower thermal stability .

- Bulk density : Racemic crystals exhibit 1.2 g/cm³ versus 1.4 g/cm³ for D-pantothenate due to less efficient molecular stacking.

- Phase transformations : Enantiopure forms undergo solvent-mediated transitions to methanol solvates, while the racemic form predominantly forms hydrates.

特性

CAS番号 |

6381-63-1 |

|---|---|

分子式 |

C9H17CaNO5 |

分子量 |

259.31 g/mol |

IUPAC名 |

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate |

InChI |

InChI=1S/C9H17NO5.Ca/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13); |

InChIキー |

ZIWNLPKLQFDFEU-UHFFFAOYSA-N |

正規SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

他のCAS番号 |

6381-63-1 137-08-6 63409-48-3 |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Process Optimization

DL-pantoic acid lactone is first dissolved in anhydrous methanol, followed by the addition of β-alanine and calcium oxide. The mixture undergoes nucleophilic ring-opening, where the amine group of β-alanine attacks the lactone carbonyl, forming a pantothenic acid intermediate. Subsequent neutralization with calcium oxide yields the racemic calcium salt.

Critical parameters include:

-

Temperature : 40–50°C for 1–3 hours to ensure complete lactone ring opening.

-

Solvent : Anhydrous methanol prevents hydrolysis of the lactone and ensures homogeneous mixing.

-

Molar Ratio : A 1:1 stoichiometric ratio of lactone to β-alanine minimizes side reactions.

Example data from scaled production indicates yields of 85–90% , with post-reaction purification (activated carbon filtration and spray drying) achieving ≥95% purity .

Calcium Metal-Mediated Synthesis

An alternative approach employs calcium metal as the calcium source, reacting directly with β-alanine and DL-pantoic acid lactone in methanol. This method, described in patent CN1319937C, bypasses the need for calcium oxide and simplifies the neutralization step.

Procedural Details and Challenges

Calcium metal is gradually added to a methanolic solution of β-alanine and DL-pantoic acid lactone under inert conditions. The exothermic reaction generates hydrogen gas, requiring controlled addition to prevent runaway reactions. Post-reaction, the mixture is filtered to remove unreacted metal and concentrated under reduced pressure.

While this method reduces byproduct formation, practical challenges include:

-

Safety risks from hydrogen gas evolution.

Microchannel Flow Reactor Technology

Recent advancements leverage microchannel flow reactors to enhance reaction efficiency. Adapted from专利 CN108440325B, this method substitutes batch processing with continuous flow, enabling precise control over reaction parameters.

Operational Workflow

-

Solution Preparation :

-

Continuous Flow Reaction :

-

Product Isolation :

Advantages Over Batch Reactors

-

Reduced reaction time : 30 minutes vs. 3–5 hours in batch systems.

-

Higher yield : 95–98% due to improved mass and heat transfer.

-

Scalability : Modular reactors allow parallelization for industrial output.

Comparative Analysis of Synthesis Methods

The table below summarizes key metrics for the dominant preparation routes:

| Method | Reactants | Conditions | Yield | Purity | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Traditional Synthesis | DL-lactone, β-alanine, CaO | 40–50°C, 1–3h, methanol | 85–90% | 95% | Mature technology, high yield | Long reaction time, CaO handling |

| Calcium Metal Reaction | DL-lactone, β-alanine, Ca metal | RT–50°C, methanol | 75–80% | 90% | Simplified neutralization | Safety risks, lower yield |

| Microreactor Process | DL-lactone, β-alanine calcium | 50–120°C, 5–30min, methanol | 95–98% | 99% | Rapid, scalable, high efficiency | High capital cost |

Environmental and Industrial Considerations

化学反応の分析

Hydrolysis

Racemic calcium pantothenate can undergo hydrolysis under acidic or basic conditions. This reaction yields pantothenic acid and calcium ions.

Role as a Precursor to Coenzyme A (CoA)

Racemic calcium pantothenate functions as a precursor to CoA, a critical coenzyme involved in numerous metabolic pathways . The biosynthesis of CoA from pantothenic acid involves a series of enzymatic steps :

-

Pantothenate kinase phosphorylates pantothenic acid to 4'-phosphopantothenate, requiring ATP .

-

Phosphopantothenoylcysteine synthetase adds cysteine to 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC), coupled with ATP hydrolysis .

-

Phosphopantothenoylcysteine decarboxylase decarboxylates PPC to 4'-phosphopantetheine .

-

Phosphopantetheine adenylyl transferase adenylates 4'-phosphopantetheine to form dephospho-CoA .

-

Dephosphocoenzyme A kinase phosphorylates dephospho-CoA to coenzyme A, also requiring ATP .

CoA's role as an acyl carrier is vital for:

-

Fatty acid metabolism

-

Carbohydrate metabolism

-

Amino acid metabolism

Optical Resolution

Racemic calcium pantothenate can be resolved into its D and L isomers through optical resolution methods . This involves crystallizing the isomers from a supersaturated aqueous methanol solution by seeding with crystals of either D- or L-calcium pantothenate .

Complex Formation

Calcium pantothenate can form complexes with other molecules. For example, it can form a trimeric complex with N-Fmoc-L-Pro in solution .

Impact on Metabolic Pathways

Racemic calcium pantothenate influences several metabolic pathways through its role as a CoA precursor. It has been shown to modulate enzyme activities related to CoA synthesis. Studies have also explored its role in inducing pantothenic acid deficiency in animal models, allowing researchers to observe physiological impacts such as fatigue and immune response alterations.

科学的研究の応用

Biochemical Significance

Calcium Pantothenate is crucial for the synthesis of CoA, which plays a vital role in numerous metabolic pathways, including:

- Fatty Acid Metabolism : CoA is essential for both the synthesis and degradation of fatty acids.

- Carbohydrate Metabolism : It participates in the tricarboxylic acid cycle (TCA cycle), facilitating energy production from carbohydrates.

- Amino Acid Metabolism : CoA is involved in the metabolism of amino acids, impacting protein synthesis and degradation.

The compound exists as a racemic mixture of D- and L-pantothenic acid isomers. While it exhibits approximately half the physiological activity compared to its dextrorotatory counterpart (D-Pantothenic Acid), its stability in formulations makes it valuable for research and therapeutic applications .

Nutritional Supplementation

Calcium Pantothenate is widely used as a dietary supplement to prevent or treat pantothenic acid deficiency. It supports various physiological functions, including energy metabolism and synthesis of hormones and neurotransmitters. Research indicates that supplementation can enhance metabolic efficiency and improve overall health outcomes .

Therapeutic Uses

Recent studies have explored the therapeutic potential of Calcium Pantothenate in treating conditions such as lupus erythematosus. Clinical trials have demonstrated that high doses can alleviate symptoms associated with this autoimmune disease when combined with other vitamins .

Metabolic Pathway Studies

Research has utilized Calcium Pantothenate to investigate CoA-dependent pathways. By manipulating pantothenic acid levels in cellular models, scientists can assess the compound's impact on metabolic fluxes and enzyme activities related to CoA synthesis .

Toxicological Studies

Toxicity assessments have revealed that excessive intake can lead to adverse effects such as gastrointestinal disturbances. For instance, studies involving animal models indicated that high doses resulted in significant physiological changes, including alterations in liver metabolite levels and immune responses .

Comparative Analysis of Related Compounds

| Compound Name | Description | Unique Features |

|---|---|---|

| Pantothenic Acid | Active form of Vitamin B5 essential for CoA synthesis | Directly involved in metabolic processes |

| Sodium Pantothenate | Sodium salt form of pantothenic acid | More soluble than calcium salt but similar activity |

| D-Pantothenic Acid | Biologically active stereoisomer | Higher physiological activity compared to racemic form |

| L-Pantothenic Acid | Levorotatory form | Lacks metabolic activity compared to D-Pantothenic Acid |

作用機序

パントテン酸カルシウム, ラセミ体は、多くの酵素反応において重要な補因子である補酵素Aに組み込まれることによってその効果を発揮します。補酵素Aは、タンパク質、炭水化物、脂肪の合成と代謝に関与しています。 パントテン酸の右旋性異性体は生物学的に活性であり、化合物の効果の原因となっています . また、グルタチオンのレベルを高めることによって、細胞を酸化損傷から保護します .

類似化合物:

パントテン酸: 遊離酸形態、カルシウム塩よりも安定性が低い。

パントテンオール: アルコールアナログ、その保湿特性のために化粧品で使用されます。

独自性: パントテン酸カルシウム, ラセミ体は、その安定性と、より幅広い用途を可能にする両方の異性体の存在によってユニークです。 そのカルシウム塩形態は遊離酸よりも安定しており、さまざまな工業的および製薬的用途に適しています .

類似化合物との比較

Key Properties:

- Molecular Formula : C₁₈H₃₂CaN₂O₁₀

- Molecular Weight : 476.54 g/mol

- Optical Activity : Optically inactive (racemic mixture) .

- Physiological Activity : Approximately 50% of the activity of the pure D-isomer (Calcium D-Pantothenate, CAS: 137-08-6) due to the inactive L-enantiomer .

Comparison with Similar Compounds

Calcium D-Pantothenate (Dextrorotatory Isomer)

- CAS : 137-08-6

- Molecular Weight : 476.54 g/mol (same as racemic form).

- Optical Activity : +25° to +28° (specific rotation) .

- Physiological Activity : Full vitamin B5 activity; the biologically active form used in high-efficacy supplements and pharmaceuticals .

- Applications : Preferred in human nutrition and medical formulations where maximum bioavailability is critical.

Key Difference :

| Property | Calcium Pantothenate, Racemic | Calcium D-Pantothenate |

|---|---|---|

| Enantiomeric Composition | 50% D, 50% L | 100% D |

| Physiological Activity | 50% of D-form | 100% |

| Cost | Lower | Higher |

Calcium Pantothenate, Calcium Chloride Double Salt

- CAS : 6363-38-8 (D-form), 50692-78-9 (racemic).

- Composition : A complex of calcium pantothenate and calcium chloride in equimolar ratios.

- Molecular Weight : 587.52 g/mol .

- Solubility : Freely soluble in water; insoluble in alcohol.

- Applications : Stabilized form used in liquid formulations and injectables to enhance shelf-life and compatibility with other ingredients .

Comparison :

Dexpanthenol (Provitamin B5)

- CAS : 81-13-0.

- Form : Alcohol analog of pantothenic acid.

- Activity : Converted to pantothenic acid in vivo; used topically for wound healing and dermatological applications .

- Key Difference: While Calcium Pantothenate, Racemic is a direct vitamin source, dexpanthenol acts as a precursor with localized therapeutic effects .

Racemic vs. Enantiopure Forms in Industry

- Synthetic Challenges : Racemic Calcium Pantothenate is easier and cheaper to produce but requires resolution to isolate the active D-form. Industrial processes often employ fractional crystallization and racemization of the L-isomer to maximize yield .

- Regulatory Status : The European Food Safety Authority (EFSA) authorizes both racemic and D-forms for animal feed, but the D-form is mandated in human pharmaceuticals due to higher potency .

Efficacy in Animal Feed

Pharmaceutical Use

Stability in Formulations

- Composite Materials : Blending racemic Calcium Pantothenate with lactate or carbonate salts improves stability and reduces interactions with acidic excipients .

Data Tables

Table 1: Physicochemical Comparison

生物活性

Calcium Pantothenate, Racemic, also known as Vitamin B5, is a vital compound in various biological processes. It is the calcium salt of pantothenic acid and plays a crucial role in cellular metabolism, serving as a precursor for the synthesis of coenzyme A (CoA). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action

Calcium Pantothenate primarily targets the enzyme pantoate-β-alanine ligase (PBL) , which is essential for the synthesis of CoA. This interaction facilitates the conversion of pantothenic acid into active forms that are crucial for metabolic pathways.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Fatty Acid Metabolism : CoA is integral to both the synthesis and degradation of fatty acids.

- Tricarboxylic Acid Cycle (TCA) : CoA plays a critical role in energy production through the TCA cycle.

- Synthesis of Phospholipids : It aids in the formation of phospholipids necessary for cell membrane integrity.

Pharmacokinetics

The pharmacokinetics of Calcium Pantothenate have been studied extensively. Upon oral administration, it is rapidly absorbed, reaching peak plasma concentrations approximately one hour post-dose under fasting conditions. Its bioavailability and distribution are influenced by dietary factors and individual metabolic rates.

Cellular Effects

Calcium Pantothenate exerts significant effects on cellular processes:

- Gene Expression : It influences gene expression related to metabolic functions.

- Cell Signaling : The compound modulates various signaling pathways that affect cellular responses to environmental stimuli.

- Cellular Metabolism : By enhancing CoA levels, it supports metabolic fluxes in carbohydrate and lipid metabolism.

Case Studies

- Animal Models : Studies have shown that varying dosages of Calcium Pantothenate can lead to different physiological responses in animal models. For instance, higher doses have been associated with improved wound healing and enhanced cell proliferation due to its role in protein synthesis.

- Human Trials : Clinical trials indicate that supplementation with Calcium Pantothenate can alleviate symptoms related to pantothenic acid deficiency, such as fatigue and irritability. Additionally, it has been evaluated for its potential benefits in managing stress-related conditions due to its involvement in adrenal hormone synthesis .

Comparative Analysis

| Feature | Calcium Pantothenate | Pantothenic Acid (Free Form) |

|---|---|---|

| Chemical Stability | More stable | Less stable |

| Absorption Rate | Rapid | Variable |

| Role in CoA Synthesis | Direct precursor | Indirect |

| Cellular Impact | Significant | Moderate |

Q & A

Q. Q1: What experimental methods are used to distinguish between racemic calcium pantothenate and its enantiomerically pure forms?

To differentiate racemic calcium pantothenate (D/L mixture) from the dextrorotatory (D) form, researchers employ polarimetry to measure optical activity, as racemic mixtures are optically inactive. Additionally, HPLC with chiral columns can resolve enantiomers based on retention times. Physiological activity assays in animal models (e.g., growth studies in pantothenate-deficient organisms) are also critical, as the racemic form exhibits ~50% activity compared to the D-isomer .

Q. Q2: How can researchers validate the purity of synthesized racemic calcium pantothenate?

Purity validation involves:

- Titrimetric analysis for calcium content (e.g., USP methods using ammonium oxalate precipitation).

- FTIR spectroscopy to confirm functional groups (e.g., hydroxyl, amide, carboxylate).

- Thermogravimetric analysis (TGA) to assess hygroscopicity and thermal stability, as racemic calcium pantothenate is slightly hygroscopic and decomposes at ~195–196°C .

Q. Q3: What are the solubility properties of racemic calcium pantothenate, and how do they influence formulation in preclinical studies?

Racemic calcium pantothenate is freely soluble in water (critical for aqueous formulations) but insoluble in ethanol, chloroform, and ether . Researchers must account for its hygroscopicity during storage (use airtight containers) and avoid organic solvents in dissolution studies. Glycerol is a viable co-solvent for lipid-based delivery systems .

Advanced Research Questions

Q. Q4: How does racemic calcium pantothenate interact with microbial pantothenate kinases, and what experimental models are used to study this?

In microbial systems (e.g., Eimeria tenella), racemic calcium pantothenate supplementation enhances coenzyme A synthesis via pantothenate kinase (PanK). Researchers use gene knockdown models (siRNA) and isotopic labeling (e.g., ¹⁴C-pantothenate) to track uptake and conversion. Studies show that even with endogenous PanK activity, supplementation accelerates growth, suggesting substrate-limited biosynthesis .

Q. Q5: What methodologies resolve contradictions in calcium pantothenate’s role in wound healing pathways?

Conflicting data on its mechanism in wound healing (e.g., MMP-3 dependency) are addressed using knockout/transgenic models and dose-response assays . For example, MMP-3 knockdown models treated with calcium pantothenate show partial wound closure, indicating both MMP-3-dependent and -independent pathways. RNA sequencing further identifies alternative targets like fibroblast proliferation markers .

Q. Q6: How can racemic calcium pantothenate be resolved into its enantiomers for structure-activity studies?

Industrial-scale resolution involves:

Fractional crystallization of the D-isomer from racemic mixtures using methanol/water solvents.

Racemization of the inactive L-isomer via base catalysis (e.g., NaOH) to regenerate the racemic mixture for reuse.

Lab-scale methods include enzymatic resolution with pantothenate-specific hydrolases .

Q. Q7: What analytical strategies quantify the D/L isomer ratio in racemic calcium pantothenate batches?

- Chiral HPLC with UV detection (λ = 210 nm) using columns like Chiralpak AD-H.

- NMR spectroscopy with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

- Circular dichroism (CD) to measure enantiomeric excess .

Data Contradictions and Validation

Q. Q8: How do researchers address discrepancies in reported physiological activities of racemic calcium pantothenate?

Discrepancies arise from variations in assay systems (e.g., bacterial vs. mammalian cells). Standardization involves:

- Reference standards (e.g., USP-grade D-calcium pantothenate) for calibration.

- Dose normalization based on molarity rather than mass to account for racemic mixtures’ lower activity .

Q. Q9: What experimental designs mitigate confounding factors in studies on calcium pantothenate’s metabolic effects?

- Pair-fed control groups to distinguish nutritional effects from pharmacological actions.

- Stable isotope tracing (e.g., ¹³C-pantothenate) to track incorporation into coenzyme A.

- Gene expression profiling (RNA-seq) to identify off-target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。